2R-hydroxy-pentanedioicacid,1-octyl-d17ester
CAS No.:
Cat. No.: VC13604773
Molecular Formula: C13H24O5
Molecular Weight: 277.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H24O5 |
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Molecular Weight | 277.43 g/mol |
IUPAC Name | (4R)-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-4-hydroxy-5-oxopentanoic acid |
Standard InChI | InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,10D2 |
Standard InChI Key | UJZOKTKSGUOCCM-XDYCJWJQSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)[C@@H](CCC(=O)O)O |
SMILES | CCCCCCCCOC(=O)C(CCC(=O)O)O |
Canonical SMILES | CCCCCCCCOC(=O)C(CCC(=O)O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound is an ester derivative of α-hydroxyglutaric acid, where the hydroxyl group at the C2 position adopts the R-configuration, and the carboxylic acid moiety at C1 is esterified with a fully deuterated octyl group (C₈D₁₇). The molecular formula is , with a molecular weight of 277.4 g/mol . The deuterium labeling replaces 17 hydrogen atoms, achieving ≥99% isotopic purity, which minimizes interference from endogenous metabolites during mass spectrometric analysis .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 277.4 g/mol |
Purity | ≥95% (chemical purity) |
Deuterium Incorporation | ≥99% (d₁₇ form) |
Solubility | 20 mg/mL in ethanol, 10 mg/mL in DMSO/DMF |
Storage Conditions | -20°C (stable for ≥4 years) |
Synthesis and Characterization
Synthetic Route
While the exact synthetic pathway for (2R)-octyl-α-hydroxyglutarate-d17 is proprietary, its production likely involves stereoselective esterification of (2R)-α-hydroxyglutaric acid with deuterated 1-octanol under acidic or enzymatic conditions. The use of deuterated octanol ensures complete isotopic substitution at the alkyl chain. Post-synthesis, the compound is purified via crystallization, yielding a crystalline solid with high chemical and isotopic purity .
Analytical Validation
Characterization employs Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm ester linkage formation and stereochemical integrity. Mass spectrometry (MS) verifies deuterium incorporation, with LC-MS or GC-MS used to validate its utility as an internal standard .
Applications in Biomedical Research
Role in Cancer Metabolism Studies
Mutations in isocitrate dehydrogenase (IDH1/IDH2) enzymes drive the aberrant production of D-2-hydroxyglutarate (D-2-HG), an oncometabolite implicated in gliomas and acute myeloid leukemia . (2R)-Octyl-α-hydroxyglutarate-d17 enables precise quantification of D-2-HG levels in cellular models, facilitating research into:
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Competitive inhibition of α-ketoglutarate-dependent enzymes (e.g., lysine demethylases, TET DNA hydroxylases) .
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Epigenetic modulation via histone and DNA methylation alterations .
Neurometabolic Disorder Research
Inborn errors of 2-HG metabolism, such as D-2-hydroxyglutaric aciduria, are linked to mutations in D-2-hydroxyglutarate dehydrogenase. The deuterated ester aids in tracking pathological 2-HG accumulation in patient-derived samples, offering insights into disease mechanisms and therapeutic interventions .
Analytical Utility as an Internal Standard
Mass Spectrometry Workflows
The compound’s deuterium label introduces a mass shift that distinguishes it from endogenous 2-HG during MS analysis. Typical workflows involve:
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Sample Preparation: Spiking biological matrices (serum, cell lysates) with a known concentration of the deuterated standard.
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Extraction: Liquid-liquid or solid-phase extraction to isolate 2-HG and its deuterated analog.
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Quantification: LC-MS/MS or GC-MS analysis, using calibration curves generated from peak intensity ratios (deuterated vs. non-deuterated) .
Table 2: Comparison of Deuterated vs. Non-Deuterated Forms
Parameter | (2R)-Octyl-α-hydroxyglutarate-d17 | (2R)-Octyl-α-hydroxyglutarate |
---|---|---|
Molecular Weight | 277.4 g/mol | 260.3 g/mol |
Deuterium Content | 17 atoms (≥99%) | 0 atoms |
Retention Time (LC-MS) | Slightly earlier due to deuteration | Standard |
Biological Significance and Mechanistic Insights
Modulation of Enzyme Activity
D-2-HG, the hydrolyzed product of (2R)-octyl-α-hydroxyglutarate, competitively inhibits enzymes requiring α-ketoglutarate as a cofactor. Key targets include:
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Prolyl hydroxylases (PHDs): Inhibition stabilizes hypoxia-inducible factor 1α (HIF-1α), promoting tumor angiogenesis .
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Histone demethylases (KDMs): Altered demethylation activity leads to chromatin remodeling and oncogenic gene expression .
Mitochondrial Dysfunction
Excess D-2-HG disrupts mitochondrial electron transport chain complexes, increasing reactive oxygen species (ROS) production and impairing ATP synthesis. The deuterated ester facilitates studies linking 2-HG accumulation to metabolic rewiring in cancer cells .
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